(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(5-chlorothiophen-2-yl)sulfonyl-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S2/c1-12(2)6-7(5-11)16(13,14)9-4-3-8(10)15-9/h3-4,6H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOGUUVNPQRZFZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₁H₁₃ClN₂O₂S
- Molecular Weight : 284.75 g/mol
The presence of a thienyl group and a sulfonyl moiety contributes to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thienyl and sulfonyl groups can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 µg/mL |
| Compound B | M. tuberculosis | 1.0 µg/mL |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines suggest that the compound exhibits selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in cancerous cells .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical carcinoma) | 10 | 5 |
| MCF-7 (breast carcinoma) | 15 | 3 |
| Normal Fibroblasts | >50 | - |
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
- Membrane Disruption : Preliminary studies suggest that the compound may disrupt bacterial cell membranes, contributing to its antimicrobial effects.
Case Studies
A notable case study involved the evaluation of a thienyl-based compound in a murine model infected with Plasmodium yoelii, where it demonstrated significant antimalarial activity, prolonging survival rates compared to control groups . This suggests that similar compounds could be explored for broader therapeutic applications.
Comparison with Similar Compounds
Core Structural Features
The compound shares a common acrylonitrile backbone (C=C–C≡N) with analogues such as:
- (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)-acrylonitrile ()
- (E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile ()
- (Z)-2-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)acrylonitrile ()
Key structural distinctions include :
Sulfonyl vs. Sulfanyl/Sulfonyl Substitutions :
- The 5-chloro-2-thienylsulfonyl group in the target compound contrasts with dichlorophenylsulfonyl () or benzoyl () groups. Sulfonyl groups are strong electron-withdrawing substituents, enhancing conjugation and stabilizing the acrylonitrile system .
- Sulfanyl groups (e.g., in ) are less electron-withdrawing, reducing resonance effects.
Aromatic Substituents: The 5-chloro-2-thienyl moiety introduces steric and electronic differences compared to dichlorophenyl () or benzimidazolyl () groups.
Amino Groups: The dimethylamino group in the target compound is a stronger electron donor compared to anilino () or methylsulfanyl substituents, modulating charge distribution and hydrogen-bonding capacity.
Conjugation and Bond Length Analysis
X-ray crystallography data from analogues (e.g., ) reveal:
- C=C–C≡N Conjugation : Shortening of the C2–C1 bond (1.421 Å in ) due to resonance stabilization, consistent with related acrylonitriles (1.415–1.437 Å) .
- Resonance-Assisted Hydrogen Bonding (RAHB) : Intramolecular N–H⋯O(sulfonyl) interactions in analogues form six-membered rings, stabilizing the E configuration and influencing crystal packing .
Antimalarial Potential
While the target compound’s biological activity is uncharacterized, its structural analogues (e.g., ) have been used to synthesize benzothiazine derivatives with antimalarial activity. For example:
- Benzothiazine-1,1-dioxides derived from dichlorophenylsulfonyl acrylonitriles showed IC₅₀ values <1 µM against Plasmodium falciparum .
- The dimethylamino group may enhance solubility and bioavailability compared to methylsulfanyl or anilino substituents.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
